molecular formula C18H18N2O3S B15152355 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B15152355
M. Wt: 342.4 g/mol
InChI Key: FUHZFBRSLIESHV-UHFFFAOYSA-N
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Description

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating various diseases due to its pharmacological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H18N2O3S/c1-20-16-9-8-14(23-3)10-15(16)19-18(20)24-11-17(21)12-4-6-13(22-2)7-5-12/h4-10H,11H2,1-3H3

InChI Key

FUHZFBRSLIESHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1SCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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